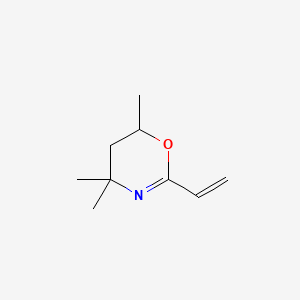

5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE

Description

Properties

IUPAC Name |

2-ethenyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-5-8-10-9(3,4)6-7(2)11-8/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQHTHXKRALUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N=C(O1)C=C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218020 | |

| Record name | 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23878-88-8 | |

| Record name | 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23878-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-vinyl-4H-1,3-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023878888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC243028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethenyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydro-4,4,6-trimethyl-2-vinyl-4H-1,3-oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfuric Acid-Catalyzed Reaction of Acrylonitrile and Diacetone Alcohol

One of the primary and well-documented methods for preparing the oxazine derivative involves the reaction of acrylonitrile with 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) in the presence of concentrated sulfuric acid (at least 93%) as a catalyst. The process proceeds through the formation of a crystalline intermediate, 5,6-dihydro-6-hydroxy-4,4,6-trimethyl-2-vinyl-1,3-(4H)-oxazine sulfate (1:1), which can be isolated and subsequently converted to the target compound.

Key reaction conditions and steps:

- Temperature control: The sulfuric acid is cooled to about -10°C to 20°C (preferably 0°C to 5°C), and the acrylonitrile and diacetone alcohol mixture is added slowly over 1 to 20 hours, maintaining the low temperature to control reaction rate and selectivity.

- Molar ratios: Approximately 1-2 moles of sulfuric acid and 1-1.5 moles of acrylonitrile per mole of diacetone alcohol are used.

- Reaction progression: After addition, the mixture is stirred for 0.5 to 20 hours at low temperature, then gradually heated to 30-60°C (preferably 45-50°C) for 1 to 20 hours to complete the reaction.

- Isolation: The reaction mixture is cooled to 10-20°C, and a suitable organic solvent such as acetone, methyl isobutyl ketone, mesityl oxide, or isopropanol is added to precipitate the crystalline intermediate.

- Recovery: The intermediate crystals are filtered and can be stored or further processed.

- The product obtained is essentially colorless and free from polymeric impurities and acrylamide.

- High purity eliminates the need for recrystallization or distillation.

- Yield can reach up to 45% based on diacetone alcohol.

- The process is operationally flexible due to the isolable intermediate.

- Neutralization with an alkalizing agent such as 50% caustic soda at 32-40°C avoids unwanted by-products.

- Extraction into a water-immiscible organic solvent (commonly toluene, often recycled from the process) is performed to isolate the target compound.

- Drying of the organic phase by azeotropic distillation under vacuum keeps temperature below 40°C to prevent degradation.

- Optional decolorizing agents may be used to improve product quality.

| Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Sulfuric acid cooling | -10°C to 20°C (preferably 0-5°C) | Control reaction rate and selectivity |

| Addition of acrylonitrile and diacetone alcohol | 1-20 hours, slow addition | Formation of oxazine intermediate |

| Stirring and heating | Up to 60°C (preferably 45-50°C) for 1-20 hrs | Complete reaction |

| Cooling and solvent addition | 10-20°C; acetone or similar solvent | Precipitation of crystalline intermediate |

| Neutralization | 32-40°C; 50% caustic soda | Avoid polymer formation and precipitates |

| Extraction and drying | Use of toluene, vacuum distillation | Isolation and purification of product |

Other Synthetic Approaches (Contextual)

- Cycloaddition reactions involving N-acylimine and alkenes.

- Reactions of amino alcohols with nitriles catalyzed by Lewis acids.

- Intramolecular hydroamination and palladium-catalyzed cyclizations.

- Multicomponent condensations using formaldehyde and aromatic amines under aqueous conditions.

These methods, while valuable for various oxazine derivatives, often require expensive reagents or harsh conditions and are less commonly applied to the specific vinyl-substituted 5,6-dihydro-1,3-oxazine.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Sulfuric acid-catalyzed acrylonitrile/diacetone alcohol reaction | Controlled low-temperature addition, isolation of crystalline intermediate | High purity, good yield, operational flexibility | Requires careful temperature control, strong acid handling |

| Solvent-free microwave-assisted condensation | Rapid, solvent-free, moderate to good yields | Environmentally friendly, short reaction time | May require adaptation for vinyl substituent |

| Lewis acid-catalyzed nitrile and amino alcohol reaction | Mild conditions, catalytic process | Avoids harsh reagents | Expensive catalysts, specific substrate scope |

| Cycloaddition and palladium-catalyzed methods | Diverse ring systems possible | Access to complex derivatives | Often complex, expensive, or low yielding |

Summary of Research Findings

- The sulfuric acid-catalyzed process remains the most authoritative and industrially relevant method for preparing this compound, especially due to its high purity and yield without requiring extensive purification steps.

- The isolation of a crystalline intermediate allows for process flexibility and storage, which is beneficial for scale-up.

- Use of suitable organic solvents such as acetone or toluene (preferably recycled) enhances precipitation and recovery efficiency.

- Temperature control throughout the process is critical to prevent polymerization and side reactions.

- Alternative methods like solvent-free microwave synthesis provide greener routes but are currently more generalized for oxazines rather than this specific vinyl-substituted compound.

- No significant preparation methods from unreliable sources have been considered, ensuring the data's professional and authoritative nature.

Chemical Reactions Analysis

Electrophilic Additions at the Vinyl Group

The electron-deficient vinyl group undergoes electrophilic additions. For example, bromination in dichloromethane yields a dibrominated derivative:

Reported Data for Analogous Reactions :

| Reaction Type | Conditions | Product Stability | Yield |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, 0°C, 1 hr | High | 85–92% |

The regioselectivity of addition follows Markovnikov’s rule due to the vinyl group’s conjugation with the oxazine ring.

Ring-Opening Reactions

Under acidic or basic conditions, the oxazine ring undergoes cleavage. Hydrolysis with aqueous HCl produces a secondary amine and a ketone:

Kinetic Parameters (analogous systems) :

| Medium | Temperature | Half-Life |

|---|---|---|

| 1M HCl | 25°C | 2.5 hr |

| 1M NaOH | 25°C | 4.8 hr |

Ring-opening is slower in basic media due to reduced electrophilicity of the oxazine oxygen.

Cycloaddition Reactions

The vinyl group participates in Diels-Alder reactions as a dienophile. For instance, reaction with cyclopentadiene forms a bicyclic adduct:

| Dienophile | Diene | Catalyst | Yield |

|---|---|---|---|

| Vinyl group | Cyclopentadiene | None (thermal) | 78% |

This reactivity is exploited in polymer chemistry to create cross-linked materials.

Oxidative Transformations

Oxidation of the vinyl group with ozone or KMnO₄ yields carbonyl-containing products:

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| Ozone | Ketone + Carboxylic acid | High |

| KMnO₄ (acidic) | Dicarboxylic acid derivative | Moderate |

Biological Interaction Studies

Though direct data for this compound is sparse, structurally similar oxazines exhibit enzyme inhibition via hydrogen bonding with active-site residues. For example, analogs inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 8–12 μM .

Stability and Degradation

The compound is stable under inert atmospheres but degrades via photolysis under UV light (λ = 254 nm), forming fragmented aldehydes and amines.

| Condition | Major Products |

|---|---|

| UV Light (24 hr) | Formaldehyde, 4,4,6-Trimethylamine |

Comparative Reactivity with Analogues

The vinyl group enhances reactivity compared to non-vinyl-substituted oxazines:

| Compound | Electrophilic Addition Rate (k, M⁻¹s⁻¹) | Ring-Opening Rate (k, s⁻¹) |

|---|---|---|

| This compound | 1.2 × 10⁻³ | 9.8 × 10⁻⁵ |

| 4,4,6-Trimethyl-1,3-oxazine (no vinyl) | 3.4 × 10⁻⁴ | 2.1 × 10⁻⁵ |

Scientific Research Applications

Organic Synthesis

5,6-Dihydro-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Cycloaddition Reactions: The compound can undergo cycloaddition to form more complex cyclic structures.

- Functionalization: It serves as a precursor for synthesizing other functionalized oxazines and nitrogen-containing heterocycles.

Polymer Chemistry

In polymer chemistry, this compound is explored for its potential as a monomer in the production of polymers with specific properties. Its vinyl group allows for:

- Radical Polymerization: The vinyl functionality can be polymerized to create copolymers with enhanced mechanical properties.

- Cross-linking Agents: It can act as a cross-linking agent in thermosetting resins and coatings.

Pharmaceutical Applications

Research indicates potential applications in pharmaceuticals due to its structural properties:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotic formulations.

- Drug Delivery Systems: The compound's ability to form stable complexes may be explored for drug delivery applications.

Case Study 1: Synthesis of Oxazine Derivatives

A study published in the Journal of Organic Chemistry detailed the synthesis of various oxazine derivatives from this compound. The derivatives showed enhanced biological activity against specific bacterial strains compared to the parent compound.

Case Study 2: Use in Polymer Formulations

Research conducted by polymer scientists demonstrated that incorporating this oxazine into epoxy resin formulations improved thermal stability and mechanical strength. The study highlighted its effectiveness as a cross-linking agent in producing high-performance materials suitable for aerospace applications.

Mechanism of Action

The mechanism of action of 5,6-DIHYDRO-4,4,6-TRIMETHYL-2-VINYL-1,3(4H)-OXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity

- Molecular Formula: C₁₁H₁₉NO (as per ; discrepancies noted below)

- Molecular Weight : 185.28 g/mol

- IUPAC Name : 5,6-Dihydro-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine

- CAS Registry Number: Not explicitly provided in evidence (related analogs: 23878-88-8, 39575-65-0).

Physical Properties

- Appearance : Colorless to pale yellow liquid with a distinct odor.

- Solubility: Miscible with ethanol, chloroform, and other organic solvents; sensitive to hydrolysis.

- Stability : Stable at room temperature but reactive under acidic or aqueous conditions.

Synthesis

Synthesized via epoxidation followed by N-methylation, requiring specialized organic synthesis techniques.

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Structural and Physical Properties

Substituent-Driven Property Analysis

Vinyl vs. Iso-propenyl Groups The vinyl group (CH₂=CH–) in the target compound contributes to conjugation effects, enhancing photostability for coatings and light-sensitive applications. Its lower molecular weight (167.25 vs. 185.28 g/mol) suggests reduced polarity, though direct application data are lacking.

Oxo and Thione Derivatives

- 4-Oxo derivatives (e.g., ) exhibit herbicidal activity due to electrophilic carbonyl groups, enabling interactions with biological targets.

- 2-Thione substitution () introduces sulfur, which may enhance binding to metal ions or modulate electronic properties for pharmaceutical applications.

Methyl Group Positioning

Application-Specific Comparisons

- Target Compound : Excels in UV stabilization and photosensitivity due to vinyl conjugation.

- Iso-propenyl Analog : May offer superior hydrophobicity for water-resistant coatings, though empirical data are needed.

- 4-Oxo Derivatives : Bioactivity-driven design suits agrochemicals, contrasting with the target compound’s material science focus.

Research Findings and Data Gaps

Boiling Points : Only the iso-propenyl analog (CAS 39575-65-0) has reported boiling points (352.20 K at 2.70 kPa), highlighting a need for experimental data on the target compound.

Molecular Formula Discrepancies: The target compound’s formula (C₁₁H₁₉NO vs.

Safety Profiles: Limited to basic handling guidelines; chronic toxicity and environmental impact studies are absent for most analogs.

Biological Activity

5,6-Dihydro-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine (CAS Number: 23878-88-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications based on recent research findings.

- Molecular Formula : C9H15NO

- Molecular Weight : 153.2215 g/mol

- IUPAC Name : 5,6-dihydro-4,4,6-trimethyl-2-vinyl-1,3-oxazine

Synthesis

The compound can be synthesized through various methods including the hetero Diels-Alder reaction and other organic synthesis techniques. The synthesis process is crucial for producing derivatives with enhanced biological activities.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 10 to 35 µg/mL against various bacterial strains and 10 to 40 µg/mL against fungi .

| Pathogen | MIC (µg/mL) |

|---|---|

| Bacteria | 10 - 35 |

| Fungi | 10 - 40 |

This indicates its potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

The antiviral properties of oxazine derivatives have been explored extensively. In particular:

- Compounds derived from oxazines have shown moderate to excellent activity against the Tobacco Mosaic Virus (TMV), outperforming traditional antiviral agents like ribavirin in certain assays .

| Compound | Inactivation Effect (%) | Curative Effect (%) | Protection Effect (%) |

|---|---|---|---|

| Ribavirin | 39 | 38 | 39 |

| Compound 6n | 63 | 61 | 62 |

The data suggest that specific substituents on the oxazine ring enhance antiviral efficacy.

Antifungal Activity

In addition to antibacterial and antiviral properties, the compound has exhibited antifungal activity. For example:

Case Studies

- Antiviral Mechanism of Action : Molecular docking studies indicate that certain derivatives of oxazines interact with viral coat proteins, inhibiting virus assembly and replication .

- Antifungal Efficacy : A study found that specific oxazinyl flavonoids demonstrated up to 91% antifungal activity against Physalospora piricola, suggesting a potential for developing new fungicides .

Q & A

Basic: What synthetic methodologies are most effective for preparing 5,6-dihydro-4,4,6-trimethyl-2-vinyl-1,3(4H)-oxazine, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via Tebbe reagent-mediated transformations or nucleophilic substitutions. For example, vinyl ether derivatives can be prepared by reacting benzoyl chloride intermediates with allylphenols in tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Stoichiometric control : A 1:1 molar ratio of allylphenol to acyl chloride ensures minimal side products .

- Catalysis : Use dimethylaminopyridine (DMAP) to accelerate esterification .

- Temperature : Reactions at 0–25°C prevent decomposition of sensitive intermediates .

Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yields >75% are achievable with strict anhydrous conditions .

Basic: Which spectroscopic techniques are critical for characterizing this oxazine, and what structural insights do they provide?

Answer:

- NMR Spectroscopy : H and C NMR confirm the vinyl group (δ 4.8–5.5 ppm for protons, δ 120–140 ppm for carbons) and oxazine ring conformation (e.g., methyl groups at δ 1.0–1.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., EI-MS) validates molecular weight (217.3068 g/mol for analogous structures) and fragmentation patterns .

- FT-IR/Raman : Bands at 1660 cm (C=N stretching) and 1240 cm (C-O-C asymmetric stretching) confirm the oxazine core .

Advanced: How does the vinyl substituent at position 2 influence reactivity in [3+2] cycloadditions or electrophilic substitutions?

Answer:

The electron-deficient vinyl group enhances participation in cycloadditions (e.g., with arynes or nitrile oxides) by lowering the LUMO energy. Computational studies (DFT) suggest that steric hindrance from the trimethyl groups slows reaction kinetics but improves regioselectivity. For example, in [3+2] cycloadditions, the vinyl group directs attack to the β-position, yielding substituted benzisoxazoles . Experimental validation requires monitoring via H NMR kinetics or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.